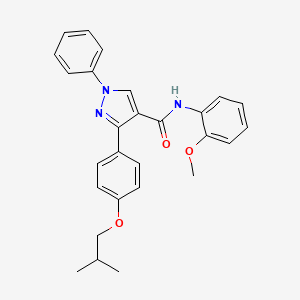![molecular formula C22H26N2O3 B4756779 N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
描述
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications.
作用机制
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking mGluR5, this compound reduces the release of glutamate and its excitatory effects on neurons. This leads to a reduction in neuronal activity and a decrease in the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can reduce the release of glutamate and other neurotransmitters, modulate the activity of ion channels, and alter the expression of genes involved in synaptic plasticity. In addition, this compound can reduce inflammation and oxidative stress in the brain, which are implicated in various neurological disorders.
实验室实验的优点和局限性
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a useful tool for studying the role of mGluR5 in various physiological and pathological processes. Its selective blockade of mGluR5 allows for the investigation of the specific effects of this receptor subtype without affecting other glutamate receptors. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide. One area of research is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another direction is the investigation of the role of mGluR5 in other neurological disorders such as autism spectrum disorder and traumatic brain injury. Furthermore, the potential use of this compound as a diagnostic tool for mGluR5-related disorders is an area of interest. Finally, the development of new methods for administering this compound in vivo could improve its effectiveness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a selective antagonist of the mGluR5 receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the reduction of glutamate neurotransmission, leading to a decrease in neuronal activity and downstream signaling pathways. This compound has several advantages and limitations in lab experiments, and there are several future directions for its study.
科学研究应用
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use in treating drug addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Down syndrome.
属性
IUPAC Name |
N-(2-methoxyethyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-16-15-23-20(25)17-9-11-19(12-10-17)24-21(26)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSMCONYGZPOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-2,5-dimethyl-3-furamide](/img/structure/B4756697.png)
![dimethyl 5-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4756698.png)
![3-(3-hydroxypropyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4756703.png)
![ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B4756710.png)
![ethyl 4-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4756713.png)
![2-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4756717.png)
![N~2~-(2,6-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4756720.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4756724.png)
![2-methyl-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4756726.png)
![{3-amino-6-[chloro(difluoro)methyl]-4-methylthieno[2,3-b]pyridin-2-yl}(2,4-difluorophenyl)methanone](/img/structure/B4756730.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4756745.png)

